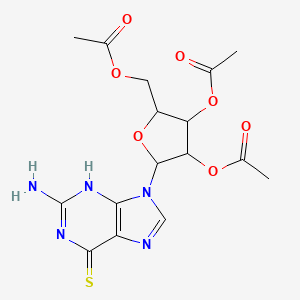
Guanosine, 6-thio-, 2',3',5'-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 6-thio-, 2’,3’,5’-triacetate is a chemical compound with the molecular formula C16H19N5O7S and a molecular weight of 425.42 g/mol . It is a derivative of guanosine, where the 6-thio group replaces the oxygen atom at the 6-position of the guanine base, and the ribose moiety is acetylated at the 2’, 3’, and 5’ positions
Méthodes De Préparation
The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine derivatives. One common method includes the reaction of guanosine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to promote the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids or interaction with enzymes that process nucleosides. The thio group at the 6-position can alter the compound’s binding affinity and specificity for certain enzymes, potentially inhibiting their activity or altering their function . This can affect various molecular pathways, including those involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Guanosine, 6-thio-, 2’,3’,5’-triacetate can be compared with other similar compounds such as:
Guanosine 2’,3’,5’-triacetate: This compound lacks the thio group at the 6-position, which can result in different chemical reactivity and biological activity.
6-Thioguanosine: This compound has a thio group at the 6-position but lacks the acetylation on the ribose moiety, leading to different solubility and stability properties.
The uniqueness of guanosine, 6-thio-, 2’,3’,5’-triacetate lies in its combination of the thio group and acetylated ribose, which can confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
34793-15-2 |
|---|---|
Formule moléculaire |
C16H19N5O7S |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
Clé InChI |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















